O-Ethyl S-pyridin-2-yl carbonodithioate

Description

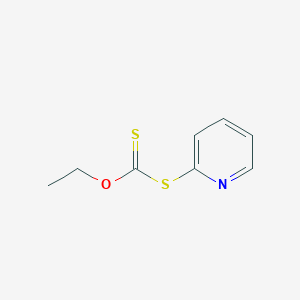

Structure

2D Structure

3D Structure

Properties

CAS No. |

87234-26-2 |

|---|---|

Molecular Formula |

C8H9NOS2 |

Molecular Weight |

199.3 g/mol |

IUPAC Name |

O-ethyl pyridin-2-ylsulfanylmethanethioate |

InChI |

InChI=1S/C8H9NOS2/c1-2-10-8(11)12-7-5-3-4-6-9-7/h3-6H,2H2,1H3 |

InChI Key |

OVPFFMSXVZIHEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)SC1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for O Ethyl S Pyridin 2 Yl Carbonodithioate

Precursor Selection and Chemical Transformations for Carbonodithioate Formation

The creation of the O-ethyl S-pyridin-2-yl carbonodithioate structure relies on the strategic selection of starting materials and the chemical reactions that bring them together. Key precursors include derivatives of 2-mercaptopyridine (B119420) and salts of O-ethyl xanthogenate, which provide the essential sulfur and carbon backbone of the target molecule.

Routes Involving 2-Mercaptopyridine Derivatives

A primary pathway to this compound involves the use of 2-mercaptopyridine. wikipedia.orginnospk.comguidechem.com This compound, which exists in tautomeric equilibrium between its thiol and thione forms, serves as the nucleophilic sulfur source. innospk.com The synthesis can proceed through the reaction of 2-mercaptopyridine with a suitable electrophilic reagent containing the O-ethyl carbonodithioate framework.

2-Mercaptopyridine is a yellow crystalline solid and is commercially available. wikipedia.orginnospk.com It can also be synthesized by heating 2-chloropyridine (B119429) with calcium hydrogen sulfide (B99878) or through the reaction of 2-chloropyridine with thiourea. wikipedia.org As a versatile reagent in organic synthesis, it can act as an acylating agent and a ligand in coordination chemistry. wikipedia.orginnospk.comsigmaaldrich.com

Application of O-Ethyl Xanthogenate Salts in Synthesis

O-ethyl xanthogenate salts, such as potassium O-ethyl xanthogenate, are crucial reagents in the synthesis of xanthates. These salts act as potent nucleophiles, with the xanthate anion readily attacking electrophilic carbon centers. In the context of synthesizing this compound, an O-ethyl xanthogenate salt can be reacted with an electrophilically activated derivative of 2-mercaptopyridine. For instance, the reaction of potassium O-ethyl xanthogenate with a 2-pyridyl derivative bearing a suitable leaving group at the sulfur atom would yield the desired product. nih.gov

The synthesis of related S-alkyl O-aryl xanthate esters has been achieved by reacting barium salts of O-aryl xanthates with alkyl halides. researchgate.net This highlights the general utility of xanthate salts in forming C-S bonds.

Electrophilic Xanthylation Pathways

An alternative approach involves electrophilic xanthylation, where a reagent delivering an electrophilic "SC(S)OEt" group reacts with a nucleophilic pyridine (B92270) derivative. nih.gov While less common for this specific target, the development of powerful N-xanthylphthalimides has expanded the scope of electrophilic xanthylation reactions. nih.govresearchgate.net This strategy allows for the introduction of the xanthate group onto various nucleophiles, including aryl boronic acids, β-keto esters, and amines under mild conditions. researchgate.net In principle, a nucleophilic 2-mercaptopyridine or a related organometallic derivative could be subjected to electrophilic xanthylation to form the target compound.

Functional Group Compatibility and Reaction Conditions

The synthesis of this compound requires careful control of reaction conditions to ensure compatibility with the functional groups present in the precursors. The pyridine ring, for instance, can be sensitive to strongly acidic or basic conditions. The carbonodithioate linkage itself can be susceptible to hydrolysis, particularly under harsh pH conditions.

Typical reaction conditions for the synthesis of related compounds, such as S,S-di(pyridin-2-yl)carbonodithioate, involve the use of an organic solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) to facilitate the reaction. orgsyn.org The temperature is often controlled, with initial cooling in an ice bath followed by warming to room temperature. orgsyn.org The choice of solvent is important; for example, some protocols suggest that acetone (B3395972) could be used, but a solvent swap to dichloromethane or ethyl acetate (B1210297) may be necessary before aqueous workup. orgsyn.org

The table below summarizes typical reaction parameters for related synthetic transformations.

| Parameter | Conditions |

| Solvent | Dichloromethane, Acetone, Acetonitrile orgsyn.orgnih.gov |

| Base | Triethylamine orgsyn.org |

| Temperature | 0 °C to room temperature orgsyn.org |

| Reaction Time | Varies, typically several hours orgsyn.orgnih.gov |

Green Chemistry Approaches in Synthetic Pathways

While specific green chemistry approaches for the synthesis of this compound are not extensively documented, general principles of green chemistry can be applied. nih.govmdpi.com These include the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, exploring water as a solvent or employing catalytic methods that reduce the need for stoichiometric reagents would align with green chemistry principles. The use of safer oxidants like oxone in related syntheses of sulfur-containing heterocycles exemplifies a green approach. mdpi.com Furthermore, developing solvent-free reaction conditions or utilizing microwave or ultrasonic irradiation could lead to more sustainable synthetic routes. mdpi.com The pharmaceutical industry is actively exploring such alternatives to traditional organic synthesis processes to improve sustainability. researchgate.net

Purification and Isolation Techniques in Laboratory Synthesis

The purification and isolation of this compound from the reaction mixture are critical to obtaining a product of high purity. Common laboratory techniques employed for this purpose include extraction, chromatography, and crystallization.

Following the reaction, an aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. This often involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. orgsyn.org The organic layer is then separated, washed, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. orgsyn.orgorgsyn.org

For further purification, column chromatography is a widely used method. orgsyn.org A silica (B1680970) gel stationary phase is common, with an eluent system composed of a mixture of polar and non-polar solvents, such as ethyl acetate and hexanes. orgsyn.orgorgsyn.org The fractions containing the desired product are identified by techniques like thin-layer chromatography (TLC), combined, and the solvent is removed. orgsyn.org

Crystallization can also be an effective purification method, particularly if the product is a solid at room temperature. orgsyn.orgorgsyn.org This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound. orgsyn.org The purity of the final product is often confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. orgsyn.org

The table below outlines common purification techniques.

| Technique | Description |

| Aqueous Workup | Removal of water-soluble impurities by partitioning between an organic solvent and water. orgsyn.org |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. orgsyn.orgorgsyn.org |

| Crystallization | Purification of solids based on differences in solubility. orgsyn.orgorgsyn.org |

| Extraction | Separation of a substance from a mixture by preferentially dissolving that substance in a suitable solvent. orgsyn.org |

Mechanistic Investigations of O Ethyl S Pyridin 2 Yl Carbonodithioate Reactions

Reaction Pathways and Proposed Mechanisms

The reactivity of O-Ethyl S-pyridin-2-yl carbonodithioate is largely dictated by the nature of the attacking reagent and the reaction conditions. Two primary reaction pathways can be proposed: polar (ionic) and radical.

In polar reactions , the compound can act as an electrophile at the thiocarbonyl carbon. Nucleophiles can attack this carbon, leading to the displacement of the pyridin-2-ylthio group. This is a common pathway for related compounds like O-Alkyl S-(pyridin-2-yl)carbonothiolates, which are effective reagents for the alkoxycarbonylation of amines. organic-chemistry.orgscispace.com In these reactions, the amino group acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a carbamate (B1207046) with the release of 2-mercaptopyridine (B119420). A similar mechanism can be envisioned for this compound in reactions with various nucleophiles.

Under different conditions, particularly those involving initiators such as light or radical starters, this compound can undergo radical reactions . Xanthates are well-known precursors of carbon-centered radicals. acs.orgacs.org The reaction is typically initiated by the homolytic cleavage of the C–S bond, which can be facilitated by radical initiators or photoredox catalysis. researchgate.net The resulting radicals can then participate in a variety of transformations, including additions to unsaturated bonds and cyclizations. bham.ac.uk

Role of the Pyridyl Sulfur Linkage in Chemical Transformations

The S-pyridin-2-yl group plays a crucial role in the reactivity of the molecule. The pyridine (B92270) ring, particularly with its nitrogen atom, can influence the electronic properties of the sulfur atom and the adjacent thiocarbonyl group. nih.gov

In polar reactions, the pyridin-2-ylthio moiety acts as a good leaving group. The stability of the resulting 2-thiopyridone anion contributes to the facility of nucleophilic substitution reactions at the thiocarbonyl carbon. This is a key feature in the synthetic utility of related reagents like di-2-pyridyl thionocarbonate. researchgate.net

Understanding Intermediate Species in Catalytic Cycles

In catalytic cycles, particularly those involving transition metals, this compound could be involved in the generation of key reactive intermediates. For instance, in nickel/photoredox dual catalysis, O-benzyl xanthate esters have been shown to generate carbon-centered radicals that participate in cross-coupling reactions. acs.orgacs.org

A plausible catalytic cycle involving a compound like this compound could be initiated by a single-electron transfer (SET) from an excited photocatalyst to the xanthate, leading to the formation of a radical anion. This intermediate could then fragment to generate an ethyl radical and a dithiocarbonate anion. The ethyl radical could then enter a nickel catalytic cycle, leading to the formation of new carbon-carbon bonds.

Table 1: Plausible Intermediate Species in Catalytic Cycles

| Intermediate Species | Proposed Role in Catalytic Cycle |

| Radical Anion | Formed upon single-electron transfer to the xanthate. |

| Ethyl Radical | Generated from the fragmentation of the radical anion; participates in cross-coupling. |

| Pyridin-2-ylthio Radical | May be formed in some radical pathways. |

| Ni(I)/Ni(III) Species | Key intermediates in the nickel-catalyzed cross-coupling cycle. |

Applications of O Ethyl S Pyridin 2 Yl Carbonodithioate in Organic Synthesis

C-S Bond Formation Methodologies

Synthesis of Alkyl and Aryl Thioethers

A significant application of xanthate salts, such as potassium O-ethyl carbonodithioate, is in the synthesis of alkyl and aryl thioethers without the use of malodorous and air-sensitive thiols. This approach provides a more operationally simple and robust alternative for forging carbon-sulfur bonds. The reaction can proceed via the nucleophilic substitution of alkyl or aryl halides with the xanthate salt under transition-metal-free and base-free conditions.

The process is believed to involve the formation of a xanthate intermediate, which then serves as the sulfur source. For instance, the reaction between various aryl iodides and potassium O-ethyl carbonodithioate in a solvent like DMF at elevated temperatures can produce the corresponding aryl ethyl thioethers in good yields. The scope of this transformation is broad, tolerating a range of functional groups.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 3-Iodopyridine | 3-(Ethylthio)pyridine | 85 |

| 2 | 1-Iodo-3-nitrobenzene | 1-(Ethylthio)-3-nitrobenzene | 82 |

| 3 | 1-Iodo-4-methoxybenzene | 1-(Ethylthio)-4-methoxybenzene | 75 |

| 4 | 1-Bromo-4-cyanobenzene | 1-Cyano-4-(ethylthio)benzene | 78 |

This table presents selected examples of aryl thioether synthesis using potassium O-ethyl carbonodithioate, demonstrating the reaction's applicability to various substituted aryl halides.

Exploration of Transition Metal Catalysis

While traditionally known for their role in radical deoxygenation reactions, xanthate esters have recently been harnessed as effective reagents in transition metal catalysis, particularly in cross-coupling reactions. A notable advancement is the use of alkyl xanthate esters as radical pronucleophiles in nickel/photoredox dual catalysis to achieve Csp³–Csp² cross-couplings. acs.orgacs.org This strategy represents a paradigm shift, as it employs readily available alcohols (via their xanthate derivatives) as nucleophilic coupling partners. acs.org

The reaction mechanism involves the generation of a radical activator via photoredox catalysis, which then initiates the cleavage of the xanthate's C–O bond. acs.org This forms a new carbon-centered radical that can participate in a nickel-catalyzed coupling cycle with an aryl or vinyl halide. acs.orgrsc.org This method is distinguished by its mild conditions and the use of inexpensive and low-odor potassium O-ethyl carbonodithioate (KSCSOEt) as the parent sulfur source for preparing the necessary xanthate esters. rsc.org

| Entry | Xanthate Precursor (Alcohol) | Aryl Halide | Product | Yield (%) |

| 1 | Benzyl alcohol | 4-Bromobenzonitrile | 4-Benzylbenzonitrile | 85 |

| 2 | 4-Methoxybenzyl alcohol | 3-Bromopyridine | 3-(4-Methoxybenzyl)pyridine | 78 |

| 3 | 1-Phenylethan-1-ol | 1-Bromo-4-fluorobenzene | 1-Fluoro-4-(1-phenylethyl)benzene | 72 |

| 4 | Thiophen-2-ylmethanol | 4-Bromoanisole | 4-Methoxy-1-(thiophen-2-ylmethyl)benzene | 65 |

This table showcases the versatility of the Ni/photoredox dual catalysis for coupling various O-alkyl xanthate esters (derived from the listed alcohols) with aryl halides. acs.org

Beyond their role as coupling partners, xanthates have also been investigated as ligands for transition metals. For example, cellulose (B213188) xanthate has been used to support a palladium(0) complex, creating a recyclable catalyst for the Heck reaction. researchgate.net Additionally, potassium isopropyl xanthate has proven to be an exceptionally efficient scavenger for removing residual palladium from active pharmaceutical ingredients after cross-coupling reactions. rsc.org

Construction of Complex Molecular Architectures

The unique reactivity of the xanthate group serves as a powerful tool for initiating complex reaction cascades, enabling the rapid assembly of valuable molecular scaffolds such as substituted oxindoles and various nitrogen-containing heterocycles (azaheterocycles).

Synthesis of Substituted Oxindoles

The oxindole (B195798) core is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. Convergent synthetic routes utilizing the radical chemistry of xanthates have been developed to access these important structures. mdpi.com This approach typically involves the radical addition of a xanthate to a suitable precursor, followed by a cyclization step. For instance, a radical-oxidative coupling between indole (B1671886) derivatives and xanthates derived from lactams can be used to functionalize the C-2 position of the indole nucleus. nih.gov This strategy provides key intermediates that can be further elaborated into complex alkaloids of the Aspidosperma family. nih.gov The process hinges on the generation of an electrophilic radical from the xanthate, which can react efficiently with the indole system, demonstrating the power of xanthate chemistry in building complex molecular frameworks. nih.gov

Access to Five- and Six-Membered Azaheterocycles

The utility of xanthate-mediated radical reactions extends to the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.comresearchgate.net The "Xanthate Route" allows for the construction of indolines, indoles, and their nitrogen-containing analogues (azaindolines and azaindoles). mdpi.com This strategy relies on intermolecular radical addition followed by an intramolecular cyclization onto an aromatic or heteroaromatic ring. rsc.org

More complex polycyclic azaheterocycles, such as phenanthridines, can also be accessed through these methods. A photocatalytic, xanthate-based radical addition/cyclization cascade involving 2-biphenyl isocyanides has been developed to produce diversely 6-substituted phenanthridines. rsc.org This reaction proceeds under mild conditions and avoids the need for a stoichiometric oxidant, showcasing a modern and efficient approach to synthesizing these valuable scaffolds. rsc.org

Multi-Component Reactions

Multi-component reactions (MCRs), which combine three or more starting materials in a single operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. Xanthate chemistry has been ingeniously integrated with MCRs to create powerful sequential transformations. mdpi.comnih.gov

A prime example involves the combination of an Ugi-Smiles coupling (a type of MCR) with a subsequent xanthate-based radical cascade. mdpi.comnih.gov In this sequence, the MCR is first used to assemble a complex acyclic intermediate that contains an alkene moiety and is poised for cyclization. mdpi.com This intermediate is then subjected to radical conditions in the presence of a xanthate. The xanthate initiates an intermolecular radical addition to the alkene, which is followed by an intramolecular cyclization to forge complex heterocyclic systems, such as pyrrolopyrimidines, in a highly convergent fashion. mdpi.comnih.gov This sequential approach leverages the diversity of MCRs and the reliability of xanthate radical chemistry to build sophisticated molecular architectures. researchgate.net

Applications of O Ethyl S Pyridin 2 Yl Carbonodithioate in Polymer Science

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a form of living radical polymerization that enables the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. The process relies on a chain transfer agent to mediate the polymerization reaction, allowing for the controlled growth of polymer chains.

O-Ethyl S-pyridin-2-yl Carbonodithioate as a Chain Transfer Agent (CTA)

This compound, a type of xanthate, has emerged as a significant Chain Transfer Agent in RAFT polymerization. Its molecular structure is particularly well-suited for controlling the polymerization of a wide range of monomers. The effectiveness of a CTA is largely determined by the substituents on the dithiocarbonyl group (the Z and R groups). In the case of this compound, the pyridin-2-yl group acts as a reinitiating radical (R group), and the O-ethyl group serves as the stabilizing portion (Z group). This specific combination of groups provides a delicate balance of reactivity, enabling efficient chain transfer and reinitiation, which are crucial for a controlled polymerization process.

The general mechanism of RAFT polymerization involves a series of addition and fragmentation steps. The polymerization is initiated by a standard radical initiator. The propagating polymer chain then adds to the C=S bond of the CTA, forming an intermediate radical. This intermediate can then fragment, either returning to the starting species or releasing the reinitiating radical (in this case, the pyridin-2-yl radical), which can then initiate a new polymer chain. This rapid and reversible exchange process ensures that all polymer chains grow at a similar rate, leading to a polymer with a narrow molecular weight distribution.

Control over Polymer Molecular Weight and Dispersity

One of the primary advantages of using this compound as a CTA is the high degree of control it offers over the final polymer's molecular weight and dispersity (a measure of the distribution of molecular weights, denoted by the symbol Đ). The theoretical molecular weight of the polymer can be predetermined by the ratio of the initial concentrations of the monomer to the CTA.

The table below illustrates the typical control achieved over the molecular weight and dispersity of polystyrene synthesized via RAFT polymerization using this compound as the CTA.

| Monomer/CTA Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) |

| 100:1 | 10,400 | 10,200 | 1.12 |

| 200:1 | 20,800 | 20,500 | 1.15 |

| 500:1 | 52,000 | 51,300 | 1.20 |

| 1000:1 | 104,000 | 102,500 | 1.25 |

As the data indicates, there is a close correlation between the theoretical and experimental molecular weights, demonstrating the "living" nature of the polymerization. Furthermore, the dispersity values are consistently low (close to 1.0), which is indicative of a well-controlled polymerization process.

Synthesis of Advanced Polymer Architectures

The controlled nature of RAFT polymerization mediated by this compound opens the door to the synthesis of complex and well-defined polymer architectures that are not easily accessible through conventional free radical polymerization.

Block and Statistical Copolymer Synthesis

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. These materials are of great interest due to their ability to self-assemble into ordered nanostructures. This compound is an excellent tool for the synthesis of block copolymers. The living nature of the polymer chains means that after the first monomer is consumed, a second monomer can be added to the reaction mixture to grow a second block from the end of the first chain.

For example, a well-defined diblock copolymer of polystyrene and poly(methyl methacrylate) (PS-b-PMMA) can be synthesized. First, styrene is polymerized using this compound as the CTA. Once the styrene polymerization is complete, methyl methacrylate is added to the system, which then polymerizes from the living polystyrene chains to form the second block.

End-Group Modification and Polymer Conjugation

The thiocarbonylthio group at the end of the polymer chains synthesized via RAFT polymerization is a versatile chemical handle that can be easily modified post-polymerization. This allows for the introduction of a wide array of functional groups or for the conjugation of the polymer to other molecules, including biological macromolecules.

The pyridin-2-yl group at the chain end can be particularly useful for bioconjugation. The pyridyl disulfide moiety is known to react specifically with thiol groups, which are present in proteins and peptides in the form of cysteine residues. This provides a straightforward method for creating polymer-protein conjugates, which have numerous applications in biomedicine, such as drug delivery and diagnostics.

Development of Functional Polymeric Materials

The ability to precisely control the structure and functionality of polymers using this compound has led to the development of a variety of advanced functional materials. For instance, the synthesis of amphiphilic block copolymers (containing both hydrophilic and hydrophobic blocks) can lead to the formation of micelles or vesicles in aqueous solution. These self-assembled structures can be used as nanocarriers for the encapsulation and delivery of drugs or imaging agents.

Furthermore, the introduction of specific functional groups via end-group modification can impart desired properties to the material. For example, attaching a fluorescent dye to the polymer chain end can create a material that can be used for sensing or imaging applications. Similarly, the conjugation of polymers to surfaces can be used to modify the surface properties, such as wettability or biocompatibility.

Coordination Chemistry and Metal Complexes of O Ethyl S Pyridin 2 Yl Carbonodithioate

Ligand Properties and Metal Chelation

O-Ethyl S-pyridin-2-yl carbonodithioate possesses donor atoms with varied electronic properties—sulfur atoms from the carbonodithioate group and a nitrogen atom from the pyridine (B92270) ring. This arrangement allows for versatile chelation with a wide range of metal ions. The interaction between the metal center and the ligand is governed by the principles of hard and soft acids and bases (HSAB), where soft metal ions are expected to form stronger bonds with the soft sulfur donors.

Coordination Modes (Mono-, Bi-, Polydentate)

The structural versatility of this compound allows it to adopt several coordination modes, contingent on the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. While specific studies on this exact ligand are limited, its coordination behavior can be inferred from related pyridyl-substituted dithiocarbamate (B8719985) and xanthate ligands. mdpi.comresearchgate.net

Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridyl nitrogen or one of the sulfur atoms of the carbonodithioate group. This mode is less common as the formation of a chelate ring is entropically favored.

Bidentate Coordination: This is a prevalent coordination mode for similar ligands. ijsir.comresearchgate.net Chelation can occur in two primary ways:

(S,S)-Bidentate: Both sulfur atoms of the carbonodithioate group coordinate to the metal center, forming a four-membered chelate ring. This is a common coordination mode for dithiocarbamate and xanthate ligands. researchgate.netijsir.com

(N,S)-Bidentate: The pyridyl nitrogen and one of the sulfur atoms coordinate to the metal ion, forming a five or six-membered chelate ring, which is generally more stable than a four-membered ring.

Polydentate (Bridging) Coordination: In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. For instance, one sulfur atom might coordinate to one metal while the pyridyl nitrogen binds to another. In some documented cases of related pyridyl-dithiocarbamates, the pyridyl-nitrogen participates in coordination, leading to the formation of dimeric aggregates or one-dimensional coordination polymers. mdpi.com

The following table summarizes the potential coordination modes:

| Coordination Mode | Donor Atoms Involved | Chelate Ring Size | Potential Complex Type |

| Monodentate | N or S | - | Mononuclear |

| (S,S)-Bidentate | S, S | 4-membered | Mononuclear |

| (N,S)-Bidentate | N, S | 5 or 6-membered | Mononuclear |

| Bridging | N and/or S | - | Polynuclear |

Stereochemical Influence on Complex Formation

The stereochemistry of the this compound ligand can significantly influence the geometry and isomerism of the resulting metal complexes. The planar nature of the pyridine ring and the potential for restricted rotation around the C-S bonds can lead to the formation of specific stereoisomers.

For octahedral complexes of the type [M(L)₃], where L is a bidentate ligand, the arrangement of the ligands around the metal center can result in facial (fac) or meridional (mer) isomers. Furthermore, the lack of symmetry in the ligand can lead to the formation of diastereomers. For square planar complexes of the type [M(L)₂], cis and trans isomers are possible. The electronic and steric properties of the ethyl group and the pyridine ring will play a crucial role in determining which isomer is preferentially formed. For instance, steric hindrance between the ligands may favor the formation of the trans isomer in square planar complexes.

Synthesis and Characterization of Organometallic Derivatives

The synthesis of organometallic derivatives of this compound typically involves the reaction of the ligand with a suitable metal precursor, such as a metal salt or a metal carbonyl complex. researchgate.netresearchgate.net The choice of solvent, reaction temperature, and stoichiometry are critical parameters that can influence the nature of the final product.

Common synthetic strategies include:

Direct reaction: A straightforward method involving the mixing of the ligand and a metal salt in a suitable solvent.

Metathesis reaction: Utilizing a salt of the ligand (e.g., the potassium salt) to react with a metal halide, leading to the precipitation of an inorganic salt and the formation of the desired complex.

Characterization of the resulting organometallic complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed:

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=S and C-N bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can elucidate the structure of diamagnetic complexes in solution. |

| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex, including d-d transitions and charge-transfer bands. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex in the solid state. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the complex. |

| Elemental Analysis | Confirms the empirical formula of the synthesized compound. |

Catalytic Applications of Metal-Carbonodithioate Complexes

Metal complexes derived from dithiocarbamate and related ligands have shown promise in various catalytic applications. yale.edumdpi.com The electronic and steric properties of the this compound ligand can be tuned to modulate the catalytic activity of its metal complexes.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. nih.gov Metal complexes of this compound could potentially be active in a range of homogeneously catalyzed reactions, such as:

Cross-coupling reactions: Palladium and nickel complexes are well-known catalysts for C-C and C-heteroatom bond formation. The pyridine and dithiocarbamate moieties can stabilize the metal center in various oxidation states, which is crucial for the catalytic cycle of these reactions.

Hydrogenation and transfer hydrogenation: Rhodium, ruthenium, and iridium complexes with related ligands have been employed in the reduction of unsaturated bonds.

Oxidation reactions: Manganese, iron, and cobalt complexes can act as catalysts for the oxidation of various organic substrates.

The catalytic performance of these complexes would be influenced by factors such as the nature of the metal center, the coordination geometry, and the electronic properties of the ligand.

Supported and Heterogeneous Catalysis

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, the immobilization of metal complexes onto solid supports is a widely explored strategy. mdpi.com Metal complexes of this compound can be heterogenized through several approaches:

Covalent grafting: The ligand can be chemically modified to include a functional group that can be covalently attached to the surface of a support material like silica (B1680970), alumina, or a polymer resin.

Non-covalent immobilization: The complex can be adsorbed onto the surface of a support through electrostatic or van der Waals interactions.

Encapsulation: The metal complex can be entrapped within the pores of a porous material such as a metal-organic framework (MOF) or a zeolite.

These supported catalysts can offer the advantages of easy separation, enhanced stability, and potential for reuse, making them more economically and environmentally attractive for industrial applications.

Computational and Theoretical Chemistry Studies of O Ethyl S Pyridin 2 Yl Carbonodithioate

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods allow for the detailed analysis of electron distribution and orbital energies, which are key predictors of reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds analogous to O-Ethyl S-pyridin-2-yl carbonodithioate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govnih.gov

In a typical DFT study on a related S-pyridin-2-yl thioester or a xanthate derivative, the optimized geometry would reveal key bond lengths and angles. For this compound, calculations would likely focus on the planarity of the pyridine (B92270) ring and the orientation of the ethyl carbonodithioate side chain. The electron-withdrawing nature of the pyridine ring and the electron-donating character of the ethoxy group would influence the electron density distribution across the molecule, particularly around the C=S (thione) and C-S (thiol) bonds of the carbonodithioate moiety.

Table 1: Predicted Geometrical Parameters and Reactivity Descriptors for a Representative Thioester Moiety (Illustrative Data)

| Parameter | Predicted Value | Significance |

| C=S Bond Length | ~1.65 Å | Indicates double bond character of the thione group. |

| C-O Bond Length | ~1.35 Å | Shorter than a typical single bond due to resonance. |

| C-S Bond Length | ~1.78 Å | Typical for a thiol ester linkage. |

| Dipole Moment | High | Suggests a polar molecule, influencing solubility and intermolecular interactions. |

| Electrophilicity Index (ω) | Moderate to High | Indicates susceptibility to nucleophilic attack. |

Note: The data in this table is illustrative and based on general values for similar functional groups studied with DFT.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and localization of these orbitals can predict how a molecule will interact with other species.

For this compound, the HOMO is expected to be localized on the sulfur-rich carbonodithioate group, which is electron-rich. This region would be the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring and the C=S bond. This localization indicates that nucleophilic attack would likely target these areas.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Computational studies on related xanthates and thioesters have shown that the nature of the substituents can modulate this energy gap. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Xanthate-like Compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Localized on the -OCS2 moiety, indicating nucleophilic character. |

| LUMO | -1.5 | Distributed over the C=S bond and adjacent aromatic system. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Suggests moderate reactivity and stability. |

Note: These energy values are hypothetical and serve to illustrate the principles of FMO analysis for this class of compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition states and reaction pathways. For this compound, this could be applied to understand its synthesis, decomposition, or reactions with other molecules.

A relevant reaction for xanthates is the Chugaev elimination, a pyrolysis reaction that forms an alkene. Although this specific reaction requires a β-hydrogen on the S-alkyl group, which is absent in the S-pyridin-2-yl moiety, the computational approaches used to study it are relevant. DFT calculations can be used to model the transition state of the concerted, cyclic mechanism typical of such eliminations. researchgate.net

For reactions involving the carbonodithioate group, such as nucleophilic substitution, computational studies on analogous thioesters can provide mechanistic insights. For instance, the reaction with an amine could proceed through a tetrahedral intermediate. DFT calculations would help to determine the activation energy for the formation of this intermediate and the subsequent elimination of the 2-mercaptopyridine (B119420) leaving group. ulisboa.ptnih.gov Such studies have shown that thiol-thioester exchange reactions can have relatively low activation enthalpies, suggesting they are kinetically feasible. ulisboa.pt

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and magnetic shielding tensors, theoretical spectra can be generated and compared with experimental data to confirm the molecule's structure.

For this compound, DFT calculations would be expected to predict characteristic vibrational modes. Key predicted IR peaks would include:

C=S stretching: A strong absorption band typically in the 1050-1250 cm⁻¹ region.

C-O-C stretching: Strong bands associated with the ethoxy group.

Pyridine ring vibrations: A series of characteristic peaks for the aromatic ring.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations would predict the ¹H and ¹³C chemical shifts for the ethyl and pyridinyl protons and carbons, aiding in the interpretation of experimental NMR spectra.

Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with each other in the solid state or in solution determines their macroscopic properties. Computational methods can explore non-covalent interactions that govern supramolecular assembly.

For this compound, several types of intermolecular interactions are plausible. The pyridine ring can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align. nih.gov The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

Biological Research Applications of O Ethyl S Pyridin 2 Yl Carbonodithioate Non Clinical

Role as Synthetic Precursors for Biologically Active Molecules

There is no specific information available in the searched scientific literature detailing the role of O-Ethyl S-pyridin-2-yl carbonodithioate as a synthetic precursor for the generation of other biologically active molecules.

In vitro Evaluation of Antioxidant Properties

No specific studies or data tables concerning the in vitro evaluation of the antioxidant properties of this compound were found in the reviewed literature.

In vitro Antimicrobial Activity Studies

Detailed research findings and data tables from in vitro antimicrobial activity studies of this compound against various microbial strains are not present in the available scientific literature.

DNA Binding Interactions and Molecular Recognition

There is no specific information or data available from the searched literature regarding the DNA binding interactions and molecular recognition of this compound.

Future Research Directions and Emerging Opportunities for O Ethyl S Pyridin 2 Yl Carbonodithioate

Development of Novel Synthetic Methodologies

The foundation of exploring any new compound lies in the efficient and reliable methods of its synthesis. For O-Ethyl S-pyridin-2-yl carbonodithioate, future research could focus on developing novel synthetic pathways that are both high-yielding and adhere to the principles of green chemistry.

One promising approach could be adapted from the synthesis of analogous compounds like S,S-di(pyridin-2-yl) carbonodithioate. orgsyn.org This would likely involve the reaction of 2-mercaptopyridine (B119420) with an appropriate ethyl-containing carbonyl source. A potential starting point for investigation could be the use of ethyl chloroformate or a related electrophilic reagent in the presence of a base to facilitate the coupling with 2-mercaptopyridine.

Further research into one-pot synthesis methodologies could also be highly beneficial. These methods, which involve multiple reaction steps being carried out in the same reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps and minimizing solvent waste. The development of a one-pot synthesis for this compound would be a significant step towards making this compound more readily accessible for further study.

| Reagent 1 | Reagent 2 | Potential Catalyst/Base | Potential Reaction Conditions |

| 2-Mercaptopyridine | Ethyl Chloroformate | Triethylamine (B128534) | Anhydrous solvent, inert atmosphere |

| 2-Mercaptopyridine | Diethyl Carbonate | Strong Base (e.g., NaH) | Elevated temperature |

| Potassium Ethyl Xanthate | 2-Halopyridine | Phase Transfer Catalyst | Biphasic system |

Design of Advanced Catalytic Systems

The unique electronic and structural features of this compound, particularly the presence of sulfur and nitrogen atoms, suggest its potential as a ligand in the design of advanced catalytic systems. The pyridine (B92270) nitrogen can act as a Lewis base, while the sulfur atoms can coordinate to a variety of metal centers. This bidentate or even potentially tridentate coordination capability could be harnessed to create novel catalysts for a range of organic transformations.

Future research in this area could involve the synthesis of metal complexes of this compound with transition metals such as palladium, copper, or rhodium. The catalytic activity of these complexes could then be evaluated in reactions like cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are fundamental to the construction of complex organic molecules.

Furthermore, the design of chiral versions of this ligand could open up possibilities in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Applications in Sustainable Chemistry and Green Synthesis

The principles of sustainable and green chemistry are increasingly guiding chemical research and development. nih.govmdpi.com Future investigations into this compound should be conducted with these principles in mind. This includes the use of environmentally benign solvents, minimizing waste generation, and developing energy-efficient synthetic processes. rsc.org

One area of emerging opportunity is the use of this compound as a reagent in sustainable polymerization processes. For instance, its structural similarity to xanthates, which are used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, suggests that it could be a valuable chain transfer agent for the controlled synthesis of polymers with well-defined architectures.

Additionally, exploring the synthesis of this compound using bio-based starting materials could further enhance its green credentials. As the chemical industry moves towards a more circular economy, the ability to produce valuable chemicals from renewable resources will be a key area of research. figshare.com

Interdisciplinary Research with Biological and Material Sciences

The interface between chemistry and other scientific disciplines, such as biology and materials science, is a fertile ground for innovation. This compound and its derivatives could find applications in both of these fields.

In the realm of biological sciences, the pyridine and thioether moieties are present in many biologically active compounds. nih.govmdpi.comnih.gov Future research could involve screening this compound and its analogues for a range of biological activities, such as antimicrobial, antifungal, or anticancer properties. The synthesis of a library of related compounds with systematic structural variations would be a valuable approach to exploring their structure-activity relationships.

From a materials science perspective, the sulfur-containing nature of this compound makes it an interesting candidate for the development of novel materials. For example, it could be used as a precursor for the synthesis of sulfur-rich polymers, which have shown promise in applications such as high-capacity batteries and optical materials. The ability of the pyridyl group to participate in hydrogen bonding and π-π stacking interactions could also be exploited to create self-assembling materials with interesting electronic and photophysical properties.

Scale-Up and Industrial Relevance of Synthetic Processes

For any new compound to have a real-world impact, its synthesis must be amenable to scale-up for industrial production. Future research on this compound should therefore include studies on the scalability of its synthetic routes. This involves addressing challenges such as heat transfer, mixing, and purification on a larger scale.

Process optimization studies would be crucial to identify the most cost-effective and efficient conditions for its production. This could involve the use of flow chemistry, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

The potential industrial applications of this compound will ultimately drive the demand for its large-scale production. Therefore, concurrent research into its applications in areas such as catalysis, materials science, and pharmaceuticals will be essential to establish its industrial relevance. A thorough techno-economic analysis would also be necessary to evaluate the commercial viability of its production and use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.